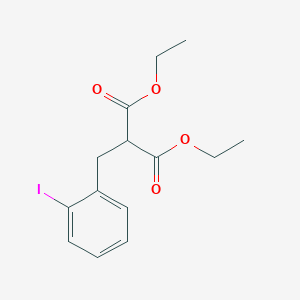
Diethyl 2-(2-iodobenzyl)malonate
Vue d'ensemble
Description
Diethyl 2-(2-iodobenzyl)malonate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of an iodobenzyl group attached to the malonic acid moiety, which is further esterified with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-iodobenzyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate ion.
Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic conditions and subsequently decarboxylated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-iodobenzyl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Alkyl halides, aryl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis.
Applications De Recherche Scientifique
Diethyl 2-(2-iodobenzyl)malonate has several applications in scientific research:
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(2-iodobenzyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions can then participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the iodobenzyl group, which can be readily substituted under appropriate conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(2-iodobenzyl)malonate.
Ethyl acetoacetate: Similar in structure and reactivity, used in acetoacetic ester synthesis.
Methyl malonate: Another malonic acid ester with similar reactivity.
Uniqueness
This compound is unique due to the presence of the iodobenzyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
111373-31-0 |
|---|---|
Formule moléculaire |
C14H17IO4 |
Poids moléculaire |
376.19 g/mol |
Nom IUPAC |
diethyl 2-[(2-iodophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17IO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |
Clé InChI |
RVUBNVZTBJYNOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1I)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
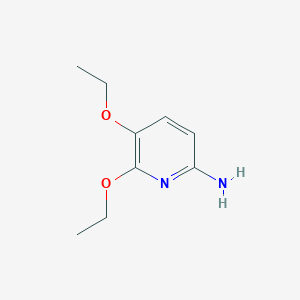
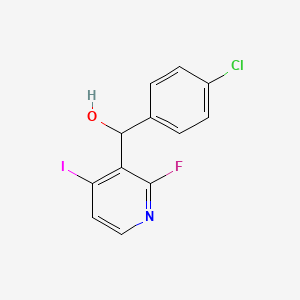

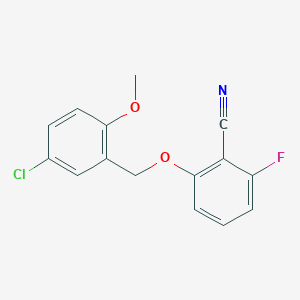

![5-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B8500365.png)
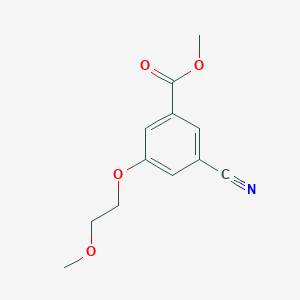



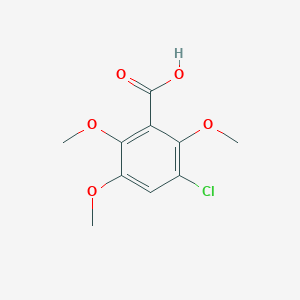

![5-(Prop-2-yn-1-yl)thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8500417.png)
![4-{2-[4-(Dibutylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B8500434.png)
